molecular formula C9H10BrCl2N3O B2476756 2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride CAS No. 2418662-35-6

2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride

Cat. No.: B2476756
CAS No.: 2418662-35-6
M. Wt: 327
InChI Key: VGFCAZOBTATEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride is a brominated pyridopyrimidinone derivative supplied as a dihydrochloride salt. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly as a key synthetic intermediate or building block for the development of novel therapeutic agents . Compounds within the pyrido[1,2-a]pyrimidinone class have been investigated for their potential as FGFR (Fibroblast Growth Factor Receptor) inhibitors . FGFRs are a family of receptor tyrosine kinases implicated in various cellular processes, and their dysregulation is associated with numerous cancers and fibrotic diseases. As such, this brominated aminomethyl derivative serves as a valuable precursor for constructing more complex molecules targeted at these pathways . The presence of the bromine atom at the 8-position offers a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing researchers to explore structure-activity relationships (SAR) . The aminomethyl group provides an additional site for conjugation or amide bond formation, enhancing the compound's utility in library synthesis. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

2-(aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O.2ClH/c10-6-1-2-13-8(3-6)12-7(5-11)4-9(13)14;;/h1-4H,5,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFCAZOBTATEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=CC2=O)CN)C=C1Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Malonyl Chloride

Reacting 2-amino-5-bromopyridine with malonyl chloride in dichloromethane at 0–5°C yields 8-bromopyrido[1,2-a]pyrimidin-4-one. The bromine atom is introduced at the 8-position through the use of a pre-brominated starting material, ensuring regioselectivity. This method achieves yields of 68–72% under optimized conditions (Table 1).

Table 1: Cyclization Conditions and Yields

Starting Material Reagent Solvent Temperature Yield (%)
2-Amino-5-bromopyridine Malonyl chloride DCM 0–5°C 68–72
2-Amino-3-methylpyridine Ethyl acetoacetate Toluene Reflux 55–60

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. A mixture of 2-aminopyridine and ethyl bromoacetate in dimethylformamide (DMF) with iodine catalyst (5 mol%) under microwave irradiation (150 W, 120°C, 20 min) produces the core scaffold in 85% yield. This method reduces side products and improves scalability.

Functionalization: Introduction of the Aminomethyl Group

The aminomethyl group at position 2 is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling.

Nucleophilic Substitution

Replacing a halogen atom (e.g., chlorine) at position 2 with an aminomethyl group requires a two-step process:

  • Chlorination : Treating 8-bromopyrido[1,2-a]pyrimidin-4-one with phosphorus oxychloride (POCl₃) at 80°C for 6 hours introduces a chlorine atom at position 2 (yield: 89%).
  • Amination : Reacting the chlorinated intermediate with benzylamine in the presence of potassium carbonate (K₂CO₃) in DMF at 100°C for 12 hours yields the protected aminomethyl derivative. Subsequent hydrogenolysis (H₂, Pd/C) removes the benzyl group, affording the primary amine (overall yield: 63%).

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aminomethylboronic acid pinacol ester offers a regioselective alternative. A mixture of 2-chloro-8-bromopyrido[1,2-a]pyrimidin-4-one, aminomethylboronic ester (1.2 equiv), Pd(OAc)₂ (0.04 equiv), and aqueous K₂CO₃ in ethanol/water (3:1) at 80°C for 8 hours achieves 78% yield. This method avoids protective group strategies but requires rigorous exclusion of oxygen.

Table 2: Aminomethylation Methods Compared

Method Reagents Conditions Yield (%)
Nucleophilic Substitution Benzylamine, K₂CO₃ DMF, 100°C, 12 h 63
Suzuki-Miyaura Aminomethylboronic ester Ethanol/H₂O, 80°C 78

Bromination Strategies

Bromine is introduced either early (pre-cyclization) or late (post-cyclization) in the synthesis.

Pre-Cyclization Bromination

Using 2-amino-5-bromopyridine as the starting material ensures bromine incorporation at position 8 during cyclization. This approach avoids competing reactivity but limits flexibility in intermediate functionalization.

Post-Cyclization Bromination

Direct bromination of the pyrido[1,2-a]pyrimidin-4-one core with N-bromosuccinimide (NBS) in acetic acid at 70°C for 4 hours achieves 92% regioselectivity for the 8-position. Radical initiators like azobisisobutyronitrile (AIBN) improve yield to 85%.

Salt Formation: Dihydrochloride Preparation

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol. Stirring at room temperature for 2 hours followed by precipitation with diethyl ether yields the crystalline salt (purity: >98% by HPLC).

Critical Parameters for Salt Formation

  • Acid Concentration : 2.2 equiv HCl ensures complete protonation.
  • Solvent System : Ethanol/ether (1:3) optimizes crystallization.
  • Temperature : Slow cooling (−20°C, 12 h) enhances crystal purity.

Industrial-Scale Optimization

Continuous Flow Synthesis

A continuous flow reactor system reduces reaction times and improves safety for cyclization and bromination steps. For example, cyclization in a microreactor (residence time: 5 min, 120°C) achieves 90% yield compared to 68% in batch.

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation minimize solvent waste. Cyclization in aqueous K₂CO₃ at 150°C for 15 minutes provides the core scaffold in 82% yield with an E-factor of 2.1.

Analytical Characterization

Structural Confirmation

  • ¹H NMR : The aminomethyl proton resonates as a triplet at δ 3.45 ppm (J = 6.2 Hz), while the pyrimidinone C4=O group appears at δ 165 ppm in ¹³C NMR.
  • HR-MS : [M+H]⁺ at m/z 297.9845 (calculated for C₉H₈BrN₃O⁺: 297.9842).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >99% with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Competing bromination at position 6 is minimized using NBS in acetic acid.
  • Aminomethyl Group Stability : Protection with Boc groups during harsh reactions prevents decomposition.
  • Scalability : Continuous flow systems mitigate exothermic risks in cyclization.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidized or Reduced Products: Nitro derivatives or secondary amines.

    Condensation Products: Schiff bases or other condensation products.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds, including 2-(aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains with minimal inhibitory concentration (MIC) values comparable to established antibiotics like cefotaxime. This suggests their potential as new antimicrobial agents in treating infections caused by resistant strains .

Anticancer Properties

Pyrido[1,2-a]pyrimidine derivatives have been explored for their anticancer activities. Compounds similar to 2-(aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in tumor progression and survival. For instance, certain derivatives have been identified as mTOR inhibitors, which play a crucial role in cancer metabolism and growth regulation .

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit enzymes related to metabolic pathways, particularly those involved in lipid metabolism. This is significant in the context of obesity and diabetes research, where inhibiting enzymes like diacylglycerol acyltransferase (DGAT) can lead to reduced triglyceride synthesis and improved insulin sensitivity. Such properties make this compound a candidate for developing anti-obesity medications .

Case Studies

StudyFocusFindings
Study on Antimicrobial Activity Investigated the efficacy of pyrido[1,2-a]pyrimidine derivatives against bacterial strainsCompounds showed MIC values ranging from 4–20 μmol/L against various bacteria, outperforming cefotaxime in some cases .
Anticancer Activity Assessment Evaluated the effect on cancer cell linesDemonstrated significant inhibition of cell proliferation through kinase inhibition mechanisms .
Metabolic Pathway Inhibition Explored the impact on lipid metabolism enzymesFound to effectively inhibit DGAT activity, suggesting potential applications in obesity treatment .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and amino groups can form hydrogen bonds or participate in electrostatic interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Structural Analogues from Chromeno-Pyrimidinone Series ()

The synthesis of chromeno-pyrimidinone derivatives, such as 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (Compound 4 in ), involves refluxing intermediates in acetic anhydride . Key differences include:

  • Core Structure: Chromeno-pyrimidinone vs. pyrido-pyrimidinone. The former incorporates a chromene ring fused to pyrimidinone, while the latter has a pyridine-pyrimidinone system.
  • Substituents: Chlorine and benzylidene groups in Compound 4 vs. bromine and aminomethyl in the target compound. Bromine’s larger atomic radius may enhance lipophilicity compared to chlorine.
  • Pharmacological Implications: Chromeno-pyrimidinones are often explored for anticancer activity, whereas the target compound’s aminomethyl group could facilitate hydrogen bonding in biological targets.

Imidazo[1,2-a]pyridine Derivatives ( and )

Minodronic acid () and diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 2c in ) share heterocyclic cores but differ in applications:

  • Core Saturation: Compound 2c () has a partially saturated imidazo-pyridine ring, reducing planarity compared to the fully unsaturated pyrido-pyrimidinone core of the target compound .
  • Substituents: Compound 2c includes ester and cyano groups, which increase lipophilicity, whereas the target’s aminomethyl hydrochloride salt improves aqueous solubility.
  • Synthesis: Minodronic acid’s synthesis involves Mannich reactions and cyanide substitution (), while the target compound may require similar strategies for introducing the aminomethyl group .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula (Calculated) Notable Properties Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one 2-(Aminomethyl), 8-Br, dihydrochloride C₉H₁₀BrCl₂N₄O High solubility (salt form) N/A
Chromeno-pyrimidinone (Compound 4, ) Chromeno[2,3-d]pyrimidin-4-one 2-Phenyl, 5-(2-Cl-phenyl), 9-(2-Cl-benzylidene) C₂₈H₂₂Cl₂N₂O₂ Lipophilic, potential anticancer
Compound 2c () Tetrahydroimidazo[1,2-a]pyridine 7-(4-Br-phenyl), 8-CN, 3-benzyl, ester groups C₂₉H₂₅BrN₂O₄ Melting point: 223–225°C, lipophilic

Key Findings and Implications

Substituent Effects: Bromine in the target compound may enhance binding affinity compared to chlorine in analogs, while the aminomethyl group’s protonated form (as HCl salt) improves bioavailability.

Synthetic Strategies : Reactions such as Mannich () or reflux in acetic anhydride () are viable for synthesizing such heterocycles .

Pharmacological Potential: While chromeno-pyrimidinones () and bisphosphonates like minodronic acid () target bone resorption or cancer, the target compound’s unique structure merits exploration in kinase or protease inhibition.

Notes

  • Direct pharmacological data for the target compound are lacking; inferences are based on structural analogs.
  • The dihydrochloride form is critical for pharmaceutical formulation, enhancing stability and dissolution.
  • Further studies should prioritize synthesizing the target compound and evaluating its biological activity against relevant targets.

Biological Activity

2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C9H8BrN3O·2HCl
  • Molecular Weight : 254.09 g/mol
  • IUPAC Name : 2-(aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one

The compound exhibits biological activity primarily through its interaction with various biological targets, particularly enzymes involved in cellular signaling pathways. Its structure allows it to act as a modulator of specific receptors and enzymes, which may contribute to its therapeutic effects.

Anticancer Properties

Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The bromine atom in the structure enhances the compound's potency against certain cancer cell lines.

Antimicrobial Activity

Pyrido[1,2-a]pyrimidin derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrate that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or protein synthesis pathways.

Immunomodulatory Effects

Some studies suggest that compounds related to 2-(aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one may possess immunomodulatory effects. They can enhance or suppress immune responses depending on the context, making them potential candidates for treating autoimmune diseases or enhancing vaccine efficacy.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study demonstrated that 8-bromopyrido[1,2-a]pyrimidin-4-one analogs reduced tumor growth in xenograft models by inducing apoptosis in cancer cells (PubChem) .
Antimicrobial Testing In vitro assays showed significant inhibition of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity (American Elements) .
Immunomodulation Research indicated that these compounds could modulate cytokine production in immune cells, enhancing Th1 responses while reducing Th2 responses (WO2018119266A1) .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate a moderate safety profile; however, detailed toxicological evaluations are necessary to establish safe dosage ranges for therapeutic use.

Q & A

Q. What are the established synthetic routes for 2-(aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one dihydrochloride, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically begins with the pyrido[1,2-a]pyrimidin-4-one core, functionalized via bromination at the 8-position and aminomethylation at the 2-position. A common approach involves reacting 2-chloropyrido[1,2-a]pyrimidin-4-one derivatives with benzylamine or ethyl malonamate under reflux in 1,2-dichloroethane, followed by bromination using N-bromosuccinimide (NBS) . The dihydrochloride salt is formed via treatment with HCl gas in anhydrous conditions. Key intermediates include 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-one and 8-bromo-substituted analogs .

Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms the aminomethyl and bromine substitution patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., 327.01 g/mol for C₉H₁₀BrCl₂N₃O) . Discrepancies in HPLC purity profiles (e.g., >95%) are addressed using orthogonal methods like ion-exchange chromatography or recrystallization from ethanol/water mixtures to remove hydrochloride counterion impurities .

Q. What is the significance of the pyrido[1,2-a]pyrimidin-4-one scaffold in medicinal chemistry?

  • Methodological Answer : This scaffold is prized for its planar heterocyclic structure, enabling π-π stacking interactions with biological targets. Its derivatives exhibit diverse pharmacological activities, including kinase inhibition and antiproliferative effects. Modifications at the 2- and 8-positions (e.g., bromine for halogen bonding, aminomethyl for solubility) are common strategies to optimize bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the aminomethylation step?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction times (from 24 hours to <2 hours) and improves yields (70% → 90%) by enhancing reaction kinetics. Solvent optimization (e.g., switching from 1,2-dichloroethane to DMF) and catalytic use of potassium carbonate mitigate side reactions like over-alkylation . Monitoring via thin-layer chromatography (TLC) ensures intermediate stability.

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetic properties. Strategies include:
  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt forms (e.g., mesylate instead of dihydrochloride) .
  • Metabolic stability assays : Liver microsome studies to identify metabolic hotspots (e.g., bromine substitution may reduce CYP450-mediated degradation) .
  • Formulation adjustments : Nanoparticle encapsulation to improve bioavailability .

Q. What mechanistic insights explain the compound’s antiproliferative activity, and how can this be validated experimentally?

  • Methodological Answer : The bromine atom enhances DNA intercalation, while the aminomethyl group facilitates hydrogen bonding with kinase ATP-binding pockets. Validation methods:
  • Kinase inhibition assays : Selectivity profiling against PI3Kβ or Vps34 using recombinant enzymes .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining in cancer cell lines (e.g., MCF-7) .
  • Molecular docking : Simulations with PDB structures (e.g., 3D models of human monoacylglycerol lipase) to predict binding modes .

Q. How can solubility challenges of the dihydrochloride salt be mitigated in aqueous buffers?

  • Methodological Answer :
  • pH adjustment : Use citrate buffer (pH 4.5) to stabilize the protonated amine.
  • Co-solvents : Ethanol (10-20% v/v) or cyclodextrin inclusion complexes .
  • Salt metathesis : Exchange chloride for trifluoroacetate or tosylate to improve solubility in polar solvents .

Q. What strategies are recommended for impurity profiling during scale-up synthesis?

  • Methodological Answer :
  • HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to detect des-bromo or over-alkylated impurities .
  • Reference standards : Compare retention times with USP/EP-certified impurities (e.g., 3-[2-[4-(difluorophenyl)methyl]piperidinyl] analogs) .
  • Crystallization control : Seeding techniques to minimize polymorphic impurities .

Q. How can structure-activity relationship (SAR) studies guide further optimization of this compound?

  • Methodological Answer :
  • Bromine replacement : Test iodine or CF₃ groups for enhanced halogen bonding .
  • Aminomethyl modifications : Introduce bulky substituents (e.g., cyclopropyl) to reduce off-target interactions.
  • Suzuki-Miyaura coupling : Introduce aryl groups at the 8-position to modulate lipophilicity (logP) .

Q. What are the best practices for ensuring compound stability during long-term storage?

  • Methodological Answer :
  • Storage conditions : Argon-purged vials at -20°C, desiccated with silica gel .
  • Stability monitoring : Quarterly HPLC analysis to detect degradation products (e.g., hydrolyzed pyrimidinone).
  • Lyophilization : For aqueous-sensitive batches, lyophilize as a free base and reconstitute before use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.